molecular formula C11H20S B14471178 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- CAS No. 72927-81-2

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)-

Cat. No.: B14471178
CAS No.: 72927-81-2
M. Wt: 184.34 g/mol
InChI Key: ZXQUDAMFLBJUIK-DHZHZOJOSA-N
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Description

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- is an organic compound with a unique structure characterized by the presence of a diene system and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of geranyl derivatives, which undergoes a series of reactions including addition and elimination to introduce the methylthio group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow systems to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diene system into a more saturated form.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as thiols or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups in place of the methylthio group.

Scientific Research Applications

2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- exerts its effects involves interactions with specific molecular targets. The diene system and the methylthio group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Octadienal, 3,7-dimethyl-:

    2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-: This compound has a methoxy group instead of a methylthio group.

Uniqueness

The presence of the methylthio group in 2,6-Octadiene, 3,7-dimethyl-1-(methylthio)-, (2E)- imparts unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

72927-81-2

Molecular Formula

C11H20S

Molecular Weight

184.34 g/mol

IUPAC Name

(2E)-3,7-dimethyl-1-methylsulfanylocta-2,6-diene

InChI

InChI=1S/C11H20S/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8+

InChI Key

ZXQUDAMFLBJUIK-DHZHZOJOSA-N

Isomeric SMILES

CC(=CCC/C(=C/CSC)/C)C

Canonical SMILES

CC(=CCCC(=CCSC)C)C

Origin of Product

United States

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